molecular formula C10H14N2O B14805348 2-(Aminomethyl)-5-cyclopropoxyaniline

2-(Aminomethyl)-5-cyclopropoxyaniline

Cat. No.: B14805348
M. Wt: 178.23 g/mol
InChI Key: HOWLKTQYIOOVAI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxyaniline is an aromatic amine derivative characterized by an aniline core substituted with an aminomethyl group at the ortho position (C2) and a cyclopropoxy group at the para position (C5). This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the electron-donating cyclopropoxy group and the primary amine functionality, which may enhance solubility in polar solvents.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxyaniline

InChI

InChI=1S/C10H14N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6,11-12H2

InChI Key

HOWLKTQYIOOVAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline

Key Structural Differences :

  • Substituents: The compound features a 3-phenylpropoxy group at C2 and a 2-isopropyl-5-methylphenoxyethyl side chain attached to the aniline nitrogen. This contrasts with 2-(Aminomethyl)-5-cyclopropoxyaniline, which lacks alkylphenoxy substituents and instead has a cyclopropoxy group.
  • Molecular Weight: The average molecular mass of this analog is 493.66 g/mol (calculated from its molecular formula, C₃₂H₃₅NO₂), significantly higher than the estimated ~220–240 g/mol range for this compound due to the absence of bulky phenylpropoxy and isopropyl groups .
  • Reactivity: The presence of a secondary amine (from the ethylphenoxy side chain) and ether linkages may reduce nucleophilicity compared to the primary amine in this compound, which is more reactive in electrophilic substitution or coupling reactions.
Table 1: Structural and Physicochemical Comparison
Property This compound N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Core Structure Aniline Aniline
C2 Substituent Aminomethyl (-CH₂NH₂) 3-Phenylpropoxy (-O-(CH₂)₃-C₆H₅)
C5 Substituent Cyclopropoxy (-O-C₃H₅) None (substituent at C2 via side chain)
Nitrogen Modification Primary amine Secondary amine (ethylphenoxy side chain)
Molecular Weight ~220–240 g/mol (estimated) 493.66 g/mol

2-(Aminomethyl)piperidine

Key Functional Differences :

  • Core Structure: 2-(Aminomethyl)piperidine is a piperidine derivative (a six-membered saturated ring) with an aminomethyl group at C2, whereas this compound is an aromatic aniline derivative with a cyclopropoxy group.
  • Basicity: Piperidine derivatives typically exhibit higher basicity (pKa ~11) due to the saturated ring’s electron-donating effects, while the aromatic amine in this compound likely has a lower pKa (~4–5) due to resonance stabilization of the aniline lone pair .
Table 2: Functional and Application Comparison
Property This compound 2-(Aminomethyl)piperidine
Core Structure Aromatic (aniline) Saturated heterocycle (piperidine)
Key Functional Group Cyclopropoxy Primary amine
Basicity (pKa) ~4–5 (estimated) ~11
Typical Applications Agrochemicals, kinase inhibitors Pharmaceuticals, ligand synthesis

Research Findings and Implications

  • Solubility: The polar amine and ether groups in this compound may improve aqueous solubility relative to bulkier analogs such as N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline, which has extensive hydrophobic regions .
  • Synthetic Challenges: The cyclopropane ring’s strain may complicate synthesis, requiring specialized reagents (e.g., transition-metal catalysts) compared to simpler amines like 2-(Aminomethyl)piperidine.

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